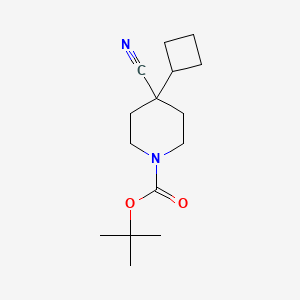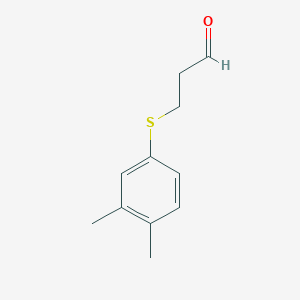
methyl (3S,4S)-3-aminooxane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,4S)-3-aminooxane-4-carboxylate is an organic compound with the molecular formula C7H13NO3. It is a chiral molecule, meaning it has non-superimposable mirror images, and its stereochemistry is designated as (3S,4S). This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-3-aminooxane-4-carboxylate typically involves the following steps:
Epoxidation of Alkenes: One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid
Ring-Opening Reactions: The epoxide intermediate can undergo ring-opening reactions with nucleophiles such as amines to form the desired aminooxane structure
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation and subsequent ring-opening reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,4S)-3-aminooxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (3S,4S)-3-aminooxane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which methyl (3S,4S)-3-aminooxane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3R,4R)-3-aminooxane-4-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (3S,4S)-3-hydroxyoxane-4-carboxylate: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness
Methyl (3S,4S)-3-aminooxane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly valuable in applications requiring enantioselectivity.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl (3S,4S)-3-aminooxane-4-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
KENCUXYYZBLLTB-NTSWFWBYSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCOC[C@H]1N |
SMILES canónico |
COC(=O)C1CCOCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)

![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)









